5-Iodo-2-aminoindane

Neurotoxicity Serotonin In Vivo Toxicology

5-Iodo-2-aminoindane (5-IAI; CAS 132367-76-1) is the definitive 5-iodinated aminoindane for neuroscience and medicinal chemistry research. Unlike parent 2-aminoindane—a selective NET inhibitor—5-IAI acts as a balanced releasing agent at SERT, NET, and DAT, making it essential for pan-monoamine studies. The aryl iodide at the 5-position enables versatile Pd-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck) for constructing diverse indane-containing libraries. Critically, 5-IAI exhibits substantially reduced long-term serotonergic neurotoxicity (~15% marker reduction) compared to p-iodoamphetamine (~40%), preserving neuronal integrity during acute pharmacological studies. Procure this specific iodo derivative for applications requiring its unique broad-spectrum binding profile, synthetic utility, or use as a certified forensic reference standard for NPS detection method development.

Molecular Formula C9H10IN
Molecular Weight 259.09 g/mol
CAS No. 132367-76-1
Cat. No. B145790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-2-aminoindane
CAS132367-76-1
Synonyms5-IAI
5-iodo-2-aminoindan
Molecular FormulaC9H10IN
Molecular Weight259.09 g/mol
Structural Identifiers
SMILESC1C(CC2=C1C=CC(=C2)I)N
InChIInChI=1S/C9H10IN/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3,9H,4-5,11H2
InChIKeyBIHPYCDDPGNWQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 750 mg / 1 g / 5 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-2-aminoindane (CAS 132367-76-1): A Halogenated Aminoindane Intermediate for CNS Research and Chemical Synthesis


5-Iodo-2-aminoindane (5-IAI; CAS 132367-76-1) is a halogenated derivative of 2-aminoindane, featuring an iodine atom at the 5-position of the indane ring. This rigid, conformationally constrained analog of p-iodoamphetamine [1] is primarily utilized as a research chemical for studying serotonin, norepinephrine, and dopamine release mechanisms [2]. With a molecular formula of C9H10IN and a molecular weight of 259.09 g/mol [3], the compound is commercially available as a white solid with purities typically ≥95% . Its unique iodine substitution confers distinct pharmacological and physicochemical properties compared to other aminoindanes and halogenated analogs.

Why 5-Iodo-2-aminoindane Cannot Be Replaced by 2-Aminoindane or Other Halogenated Analogs in Critical Research and Synthesis


Simple substitution of 5-iodo-2-aminoindane with the parent compound 2-aminoindane (2-AI) or alternative halogenated aminoindanes is not scientifically valid. The presence, position, and identity of the halogen atom dramatically alter the compound's biological activity profile. While 2-AI is a selective norepinephrine transporter (NET) inhibitor [1], the addition of iodine at the 5-position transforms 5-IAI into a broad-spectrum monoamine releasing agent affecting serotonin, norepinephrine, and dopamine transporters [2]. Furthermore, compared to the lighter halogen analogs (5-fluoro-, 5-chloro-, or 5-bromo-2-aminoindane), the iodine atom's larger atomic radius and higher polarizability significantly influence molecular interactions, lipophilicity (calculated LogP of 2.42 ), and reactivity in cross-coupling reactions. These quantifiable differences necessitate the procurement of the specific iodo derivative for applications requiring its unique binding profile or synthetic utility.

Quantitative Differentiation of 5-Iodo-2-aminoindane: Comparator-Based Evidence for Scientific Selection


Reduced Serotonergic Neurotoxicity of 5-Iodo-2-aminoindane Compared to p-Iodoamphetamine (PIA)

5-IAI demonstrates significantly reduced serotonergic neurotoxicity compared to its non-rigid analog, p-iodoamphetamine (PIA). In rats treated with a single 40 mg/kg dose and sacrificed one week post-administration, 5-IAI resulted in only a ~15% decrease in 5-HIAA levels and 5-HT uptake sites, whereas PIA produced a 40% reduction in the same markers [1].

Neurotoxicity Serotonin In Vivo Toxicology

Broad-Spectrum Monoamine Transporter Activity of 5-Iodo-2-aminoindane Versus Selective NET Inhibition by 2-Aminoindane

In contrast to the parent compound 2-aminoindane (2-AI), which is a selective norepinephrine transporter (NET) inhibitor with low potency at SERT and DAT, 5-IAI exhibits a balanced inhibitory profile across all three monoamine transporters (NET, SERT, DAT) [1].

Transporter Monoamine Selectivity

Intermediate Serotonergic Neurotoxicity of 5-Iodo-2-aminoindane Relative to MDAI and MMAI

5-IAI occupies an intermediate position in the neurotoxicity spectrum among aminoindane derivatives. Unlike MDAI and MMAI, which are considered non-neurotoxic, 5-IAI causes some measurable serotonergic neurotoxicity in rats, but the damage observed barely reaches statistical significance [1].

Neurotoxicity Aminoindane Comparative Toxicology

5-Iodo-2-aminoindane Exhibits Measurable IC50 Values for Primary Pharmacological Targets

Quantitative potency data for 5-IAI are available from authoritative databases. The compound has reported IC50 values of 241.0 nM and 992.0 nM for its primary targets [1].

IC50 Potency Receptor Binding

Enhanced Lipophilicity of 5-Iodo-2-aminoindane Relative to Unsubstituted 2-Aminoindane

The iodine atom at the 5-position substantially increases the lipophilicity of 5-IAI compared to the parent compound 2-aminoindane. 5-IAI has a calculated LogP (XLogP3) of 2.42 , whereas 2-aminoindane has a predicted LogP of approximately 1.5 [1].

Lipophilicity LogP Physicochemical

Validated Research and Industrial Applications for 5-Iodo-2-aminoindane (CAS 132367-76-1)


Non-Neurotoxic Tool Compound for Investigating Serotonin Release Mechanisms

5-IAI serves as a valuable tool compound for researchers studying serotonin release without inducing the significant long-term serotonergic neurotoxicity characteristic of amphetamine analogs like p-iodoamphetamine. At a 40 mg/kg dose in rats, 5-IAI produces only a ~15% reduction in serotonergic markers compared to the 40% reduction observed with PIA [1]. This reduced neurotoxicity profile makes it suitable for acute pharmacological studies where preservation of serotonergic integrity is desired.

Balanced Monoamine Releasing Agent for In Vitro Transporter Assays

Unlike 2-aminoindane, which selectively inhibits NET, 5-IAI exhibits balanced activity across NET, SERT, and DAT [1]. This property makes it an appropriate reference compound for in vitro assays designed to evaluate the effects of novel compounds on multiple monoamine transporters simultaneously, or for studies requiring a pan-monoamine releasing agent with defined potency.

Building Block for Suzuki-Miyaura and Other Palladium-Catalyzed Cross-Coupling Reactions

The aryl iodide moiety at the 5-position of 5-IAI renders it a versatile substrate for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings. This synthetic utility enables the construction of diverse libraries of substituted aminoindanes and indane-containing heterocycles for medicinal chemistry programs [1]. The iodine atom's superior leaving group ability compared to bromo- or chloro-substituted analogs facilitates more efficient coupling reactions under milder conditions.

Forensic and Toxicological Reference Standard for Emerging Psychoactive Substances

5-IAI has been identified as an emerging psychoactive substance (NPS) in recreational drug markets [1]. Its characterization, including defined IC50 values (241.0 nM and 992.0 nM) [2] and unique mass spectral signature [3], supports its use as a certified reference material for forensic toxicology laboratories developing analytical methods for the detection and quantification of aminoindane derivatives in biological samples and seized materials.

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